4-[3-(2-furylmethyl)-4-oxo-1,3-thiazolidin-2-yl]benzoic Acid 4-[3-(2-furylmethyl)-4-oxo-1,3-thiazolidin-2-yl]benzoic Acid
Brand Name: Vulcanchem
CAS No.: 801226-38-0
VCID: VC4682453
InChI: InChI=1S/C15H13NO4S/c17-13-9-21-14(16(13)8-12-2-1-7-20-12)10-3-5-11(6-4-10)15(18)19/h1-7,14H,8-9H2,(H,18,19)
SMILES: C1C(=O)N(C(S1)C2=CC=C(C=C2)C(=O)O)CC3=CC=CO3
Molecular Formula: C15H13NO4S
Molecular Weight: 303.33

4-[3-(2-furylmethyl)-4-oxo-1,3-thiazolidin-2-yl]benzoic Acid

CAS No.: 801226-38-0

Cat. No.: VC4682453

Molecular Formula: C15H13NO4S

Molecular Weight: 303.33

* For research use only. Not for human or veterinary use.

4-[3-(2-furylmethyl)-4-oxo-1,3-thiazolidin-2-yl]benzoic Acid - 801226-38-0

Specification

CAS No. 801226-38-0
Molecular Formula C15H13NO4S
Molecular Weight 303.33
IUPAC Name 4-[3-(furan-2-ylmethyl)-4-oxo-1,3-thiazolidin-2-yl]benzoic acid
Standard InChI InChI=1S/C15H13NO4S/c17-13-9-21-14(16(13)8-12-2-1-7-20-12)10-3-5-11(6-4-10)15(18)19/h1-7,14H,8-9H2,(H,18,19)
Standard InChI Key UYPGASJOMVHERA-UHFFFAOYSA-N
SMILES C1C(=O)N(C(S1)C2=CC=C(C=C2)C(=O)O)CC3=CC=CO3

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound’s structure integrates three functional domains:

  • Benzoic acid backbone: Provides carboxylic acid functionality (-COOH\text{-COOH}), enabling hydrogen bonding and salt formation.

  • Thiazolidinone ring: A five-membered heterocycle containing sulfur and nitrogen atoms, known to modulate biological activity through interactions with enzymes or receptors.

  • Furylmethyl side chain: A furan-derived substituent that enhances lipophilicity and may influence bioavailability .

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC15H13NO4S\text{C}_{15}\text{H}_{13}\text{NO}_{4}\text{S}
Molecular Weight303.34 g/mol
InChIKeyJLRKRQCTYQGDKJ-GHXNOFRVSA-N
SMILESOC(=O)C1=CC=C(C=C1)C2N(C3=CC=CO3)C(=O)CSC2

Spectroscopic Characterization

  • NMR: 1H^1\text{H} NMR spectra reveal distinct signals for the furan protons (δ 6.3–7.4 ppm), thiazolidinone methylene groups (δ 3.1–4.2 ppm), and aromatic benzoic acid protons (δ 7.6–8.1 ppm).

  • IR: Strong absorption bands at 1700–1750 cm1^{-1} (C=O stretching) and 2500–3300 cm1^{-1} (O-H stretching of carboxylic acid).

Synthesis and Optimization

Synthetic Routes

The compound is typically synthesized via a multi-step protocol:

  • Thiazolidinone Formation: Condensation of 2-furylmethylamine with thioglycolic acid yields the thiazolidinone core.

  • Benzoic Acid Conjugation: Coupling the thiazolidinone intermediate with 4-carboxybenzaldehyde via a Knoevenagel or nucleophilic substitution reaction .

Table 2: Reaction Conditions and Yields

StepReagents/ConditionsYield (%)Purity (%)
1Thioglycolic acid, HCl, reflux65–70>90
24-Carboxybenzaldehyde, DMF, 80°C50–5585–90

Purification and Analysis

  • Chromatography: Silica gel column chromatography (ethyl acetate/hexane, 3:7) isolates the product.

  • HPLC: Purity >95% confirmed using a C18 column (acetonitrile/water gradient) .

Physicochemical Properties

Solubility and Stability

  • Solubility: Poor aqueous solubility (0.12 mg/mL at 25°C); soluble in DMSO (≥50 mg/mL) and DMF .

  • Stability: Stable under inert atmospheres at −20°C; degrades in acidic/basic conditions via hydrolysis of the thiazolidinone ring .

Biological Activities and Mechanisms

Anticancer Activity

Analogous compounds (e.g., 4-{4-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-2-yl}benzoic acid) show IC50_{50} values of 10–20 µM against breast (MCF-7) and colon (HCT-116) cancer cells via:

  • Cyclin-dependent kinase (CDK) inhibition.

  • Induction of apoptosis through caspase-3 activation .

Anti-inflammatory Effects

In carrageenan-induced rat paw edema models, thiazolo[4,5-b]pyridin-2-one derivatives reduced inflammation by 40–60% at 50 mg/kg, comparable to ibuprofen .

Applications in Drug Discovery

Lead Optimization

  • Structural Modifications: Introducing electron-withdrawing groups (e.g., -CF3_3) at the phenyl ring enhances metabolic stability .

  • Prodrug Development: Esterification of the carboxylic acid group improves oral bioavailability .

Targeted Therapies

  • Antidiabetic Agents: Thiazolidinones act as PPAR-γ agonists, suggesting potential for diabetes management .

  • Neuroprotective Agents: Antioxidant properties may mitigate oxidative stress in neurodegenerative diseases .

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